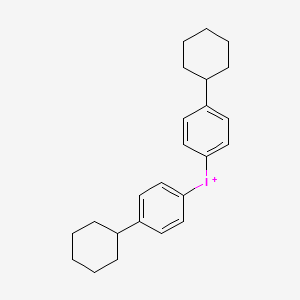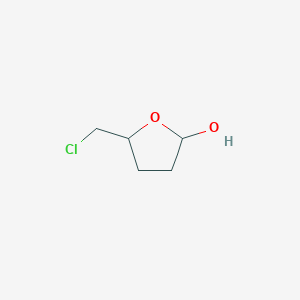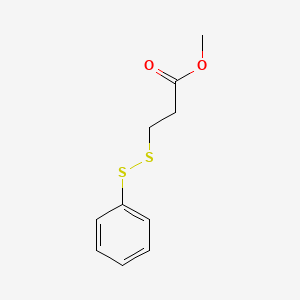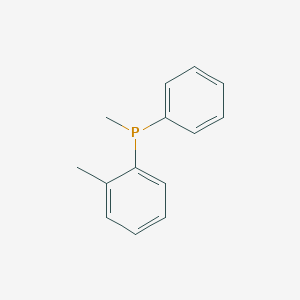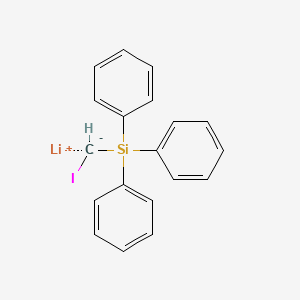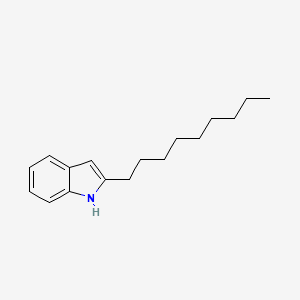
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is an organophosphorus compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethynyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonamidates .
Aplicaciones Científicas De Investigación
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate exerts its effects involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include inhibition of acetylcholinesterase or other critical enzymes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl P-(chloroethynyl)-N,N-dimethylphosphonamidate
- Ethyl P-(chloroethynyl)-N,N-diethylphosphonamidate
- Methyl P-(bromoethynyl)-N,N-diethylphosphonamidate
Uniqueness
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is unique due to its specific chloroethynyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
96600-23-6 |
|---|---|
Fórmula molecular |
C7H13ClNO2P |
Peso molecular |
209.61 g/mol |
Nombre IUPAC |
N-[2-chloroethynyl(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C7H13ClNO2P/c1-4-9(5-2)12(10,11-3)7-6-8/h4-5H2,1-3H3 |
Clave InChI |
WJQDDJXOJQAYJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(C#CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

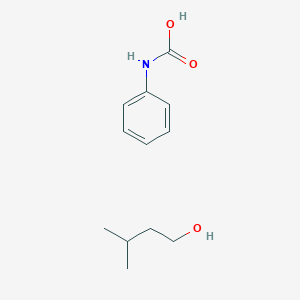
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
